![molecular formula C10H12O3S B14306612 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- CAS No. 117037-30-6](/img/structure/B14306612.png)
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- is an organic compound with a unique structure that combines an allyl alcohol group with a phenylsulfonylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- typically involves the reaction of allyl alcohol with a phenylsulfonylmethyl reagent. One common method is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The allyl alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylsulfonyl group can be reduced to form phenylmethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl alcohol group can yield allyl aldehyde or allyl carboxylic acid, while reduction of the phenylsulfonyl group can produce phenylmethyl derivatives .
Aplicaciones Científicas De Investigación
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets through its functional groups. The allyl alcohol group can form hydrogen bonds and participate in nucleophilic addition reactions, while the phenylsulfonyl group can engage in electrophilic aromatic substitution reactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-ol:
2-Methyl-1-phenyl-2-propen-1-ol: This compound has a similar structure but includes a methyl group and a phenyl group instead of the phenylsulfonylmethyl group.
1,1-Diphenyl-2-propyn-1-ol: This compound has a diphenyl group and a propynyl group, differing significantly in structure and reactivity.
Uniqueness
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- is unique due to the presence of both an allyl alcohol group and a phenylsulfonylmethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
117037-30-6 |
|---|---|
Fórmula molecular |
C10H12O3S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
2-(benzenesulfonylmethyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O3S/c1-9(7-11)8-14(12,13)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
Clave InChI |
QOMHOQNMJIWSNN-UHFFFAOYSA-N |
SMILES canónico |
C=C(CO)CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
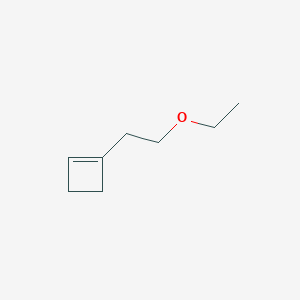
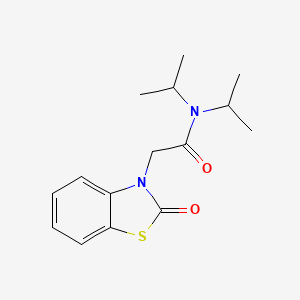
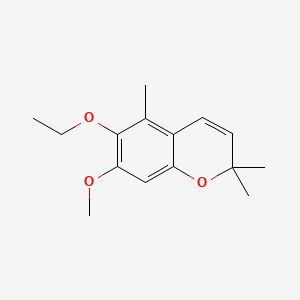
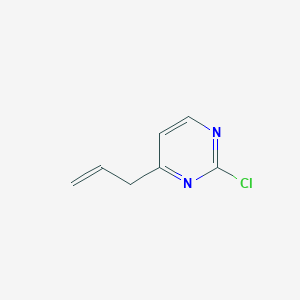
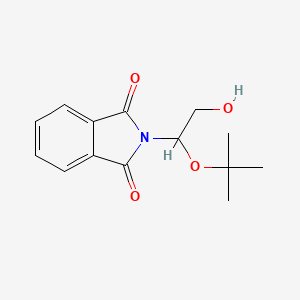

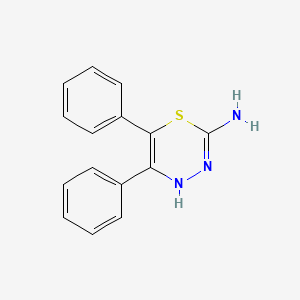
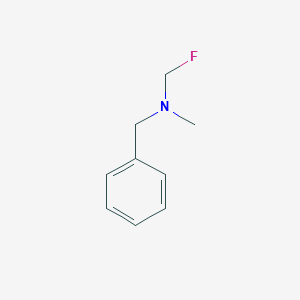
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
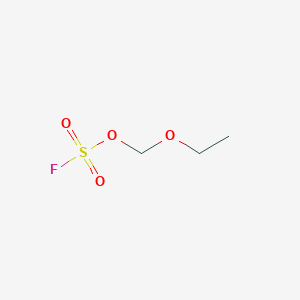
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

